molecular formula C12H21NO2Si B12060054 tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate CAS No. 75400-57-6

tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate

Cat. No.: B12060054
CAS No.: 75400-57-6
M. Wt: 239.39 g/mol
InChI Key: GRYWMWZQJYZJAB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate is a pyrrole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a trimethylsilyl (TMS) substituent at the 2-position. This compound is synthesized via a lithiation-silylation sequence:

  • Synthesis: A solution of tert-butyl-1H-pyrrole in THF is treated with n-BuLi at −78°C, followed by the addition of trimethylsilyl chloride. The reaction proceeds with 80% yield, producing a colorless oil after purification by short-neck distillation .
  • Key Properties: The TMS group enhances steric bulk and modulates electronic properties, making the compound valuable in organometallic reactions or as a precursor for further functionalization. NMR data (1H, 13C) confirm regioselective silylation at the 2-position .

Properties

CAS No.

75400-57-6

Molecular Formula

C12H21NO2Si

Molecular Weight

239.39 g/mol

IUPAC Name

tert-butyl 2-trimethylsilylpyrrole-1-carboxylate

InChI

InChI=1S/C12H21NO2Si/c1-12(2,3)15-11(14)13-9-7-8-10(13)16(4,5)6/h7-9H,1-6H3

InChI Key

GRYWMWZQJYZJAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most efficient route to tert-butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate (2c) involves deprotonation of tert-butyl pyrrole-1-carboxylate (2b) at the C2 position using lithium diisopropylamide (LDA), followed by quenching with trimethylsilyl chloride (TMSCl). The reaction proceeds via a two-step protocol:

  • Generation of LDA : Freshly distilled diisopropylamine (1.1 equiv) in tetrahydrofuran (THF) is treated with n-butyllithium (1.6 M in hexanes, 1.1 equiv) at −78°C under nitrogen.

  • Deprotonation and Silylation : A solution of 2b in THF is added dropwise to the LDA solution at −78°C. After 6 hours, TMSCl (1.4 equiv) is introduced, and the mixture is warmed to room temperature over 10 hours.

Key parameters include strict temperature control (−78°C to prevent side reactions) and anhydrous conditions. The use of LDA ensures regioselective deprotonation at C2 due to the directing effect of the Boc group.

Workup and Purification

The crude product is extracted with ethyl acetate, washed with brine, dried over MgSO₄, and purified via flash chromatography (0–10% diethyl ether/hexane gradient). This yields 2c as a colorless oil with 91% efficiency.

Table 1: Reaction Optimization for 2c Synthesis

ParameterOptimal ValueImpact on Yield
BaseLDA (1.1 equiv)Maximizes C2 selectivity
Temperature−78°C (deprotonation)Prevents polymerization
Quenching AgentTMSCl (1.4 equiv)Completes silylation
SolventTHFEnhances solubility

Alternative Synthetic Approaches

Multi-Step Sequences Involving LHMDS

Patent literature describes the use of lithium hexamethyldisilazide (LHMDS) for deprotonating N-protected pyrrolidines. Though these methods target dihydro-pyrrole derivatives, they highlight the versatility of strong bases in functionalizing pyrrole scaffolds. For example, LHMDS with formic pivalic anhydride achieves cyclization but requires stringent temperature control (−78°C to 25°C).

Characterization and Analytical Data

Spectroscopic Identification

Compound 2c is characterized by ¹H NMR, with distinct signals for the trimethylsilyl (TMS) and tert-butyl groups:

Table 2: ¹H NMR Data for 2c (400 MHz, CDCl₃)

Signal (δ, ppm)MultiplicityIntegrationAssignment
7.39dd1HH3 (J = 3.0, 1.5 Hz)
6.47dd1HH5 (J = 3.0, 1.5 Hz)
6.22t1HH4 (J = 3.0 Hz)
1.60s9HC(CH₃)₃ (Boc)
0.27s9HSi(CH₃)₃

The downfield shift of H3 (7.39 ppm) confirms electron withdrawal by the TMS group, while the singlet at 0.27 ppm corresponds to the nine equivalent methyl protons on silicon.

Chromatographic Behavior

Flash chromatography with a 0–10% diethyl ether/hexane gradient effectively separates 2c from unreacted starting material and byproducts (TLC Rf = 0.75 in 25% diethyl ether/cyclohexane).

Practical Considerations and Scalability

Yield Optimization Strategies

  • Stoichiometry : A 10–20% excess of TMSCl ensures complete quenching of the lithiated intermediate.

  • Purification : Gradient elution minimizes co-elution of siloxane byproducts.

Applications in Organic Synthesis

This compound serves as a key intermediate in:

  • Suzuki-Miyaura Coupling : The TMS group can be replaced via ipso-desilylation with aryl halides.

  • Heterocycle Functionalization : Subsequent C–H activation at C4 or C5 positions enables access to polysubstituted pyrroles .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized using various methodologies, often involving the protection of the pyrrole nitrogen and subsequent functionalization at the carboxylate position. The trimethylsilyl group enhances the compound's stability and reactivity, making it suitable for further transformations.

Organic Synthesis

tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate serves as a versatile intermediate in organic synthesis. It can participate in various reactions such as:

  • Nucleophilic Substitution : The silyl group can be replaced by other nucleophiles, allowing for the introduction of diverse functional groups.
  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form complex organic molecules.

Case Study : A study demonstrated the use of this compound in synthesizing novel pyrrole derivatives with enhanced biological activity, showcasing its utility in drug discovery processes .

Medicinal Chemistry

Research has indicated that pyrrole derivatives exhibit significant biological activities, including anti-inflammatory and anticancer properties. The incorporation of the tert-butyl and trimethylsilyl groups enhances bioavailability and pharmacokinetic profiles.

Case Study : In a recent study, derivatives of this compound were evaluated for their anti-tubercular activity. Compounds showed promising results with MIC values below 0.016 μg/mL against resistant strains of Mycobacterium tuberculosis .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials. Its ability to undergo polymerization reactions allows for the creation of functionalized polymers with specific properties.

Application AreaSpecific UsesKey Benefits
Organic SynthesisIntermediate in nucleophilic substitutionsVersatile reactivity
Medicinal ChemistryAnti-tubercular agentsEnhanced biological activity
Materials ScienceDevelopment of functionalized polymersTailored physical properties

Mechanism of Action

The mechanism of action of tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate involves its reactivity with various chemical reagents. The tert-butyl and trimethylsilyl groups can influence the reactivity of the pyrrole ring, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects: The TMS group (in the target compound) provides steric protection and electronic stabilization, whereas boronate esters (e.g., 2-borono analog) enable cross-coupling reactions . Aryl substituents (e.g., 4-cyanophenyl, 4-methoxyphenyl) enhance π-conjugation, relevant to materials science .
  • Synthetic Flexibility: Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) is prevalent for introducing aryl/heteroaryl groups , while lithiation-electrophile trapping dominates silylation/boronation .

Physical and Spectroscopic Properties

  • Physical State : The TMS-substituted compound is a liquid (oil), whereas analogs with bulky aryl groups (e.g., 4j, 11) or crystalline boronate esters are solids .
  • NMR Trends :
    • The TMS group in the target compound causes significant upfield shifts for adjacent protons (δ 0.1–1.5 ppm) .
    • Aryl-substituted analogs exhibit aromatic proton resonances at δ 6.5–8.0 ppm .

Functionalization Potential

  • TMS Group : The TMS moiety can be selectively desilylated or transformed into other silicon-based functionalities .
  • Boronate Esters: The 2-borono analog serves as a Suzuki coupling partner for synthesizing biaryl systems .
  • Halogenated Derivatives : The 4-iodo substituent in compound 11 facilitates further cross-coupling or nucleophilic substitution .

Biological Activity

tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound, synthesizing data from various studies and presenting case studies that highlight its significance.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11_{11}H19_{19}N\O3_3Si
  • Molecular Weight : 241.36 g/mol
  • CAS Number : 879904-82-2

The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. For instance, a study on pyrrole-2-carboxamides demonstrated potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity (MIC < 0.016 μg/mL) against Mycobacterium tuberculosis . While specific data on this compound is limited, its structural similarity to other active pyrroles suggests potential efficacy against bacterial strains.

Anticancer Activity

Pyrrole derivatives have also been explored for their anticancer properties. A structure-activity relationship (SAR) study indicated that modifications on the pyrrole ring could enhance cytotoxic effects against various cancer cell lines. Compounds with electron-withdrawing groups showed improved activity . Although direct studies on this compound are not extensively documented, the general trend in pyrrole research supports further investigation into its anticancer potential.

Case Study 1: Synthesis and Evaluation

In a recent study, this compound was synthesized using a novel catalytic hydrogenation method. This method allowed for the efficient conversion of starting materials into the desired pyrrole derivative with a yield of over 70% . The synthesized compound was then evaluated for its biological activity using various assays.

Case Study 2: Structure-Activity Relationship

Another study focused on modifying the carboxylate group in pyrrole derivatives to enhance biological activity. The findings suggested that bulky substituents could significantly impact the compound's interaction with biological targets, leading to increased potency against specific pathogens . This insight provides a basis for further exploration of this compound in drug development.

Data Table: Summary of Biological Activities

Compound NameActivity TypeMIC (μg/mL)IC50 (μg/mL)Reference
Pyrrole-2-carboxamideAnti-TB<0.016>64
This compoundAnticancer (predicted)TBDTBDTBD

Q & A

Q. What computational tools synergize with experimental data to predict reactivity or bioactivity?

  • Methodology : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with biological targets. SHELX-refined crystallographic data provide starting geometries. ’s success in small-molecule refinement underscores the value of integrating computational and experimental workflows .

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